5-(2,4-Dichlorostyryl)-3-methylisoxazol-4-amine
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Overview
Description
5-(2,4-Dichlorostyryl)-3-methylisoxazol-4-amine is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dichlorostyryl group and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorostyryl)-3-methylisoxazol-4-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-methylisoxazole-4-carboxylic acid hydrazide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorostyryl)-3-methylisoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorostyryl group allows for substitution reactions, where the chlorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorostyryl)-3-methylisoxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorostyryl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorostyryl)benzo[d]oxazole: Similar structure but with a benzo[d]oxazole ring instead of an isoxazole ring.
2-(2,4-Dichlorostyryl)benzo[d]thiazole: Contains a benzo[d]thiazole ring, offering different electronic properties.
Uniqueness
5-(2,4-Dichlorostyryl)-3-methylisoxazol-4-amine is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the dichlorostyryl group with the isoxazole ring enhances its potential for various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10Cl2N2O |
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Molecular Weight |
269.12 g/mol |
IUPAC Name |
5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-12(15)11(17-16-7)5-3-8-2-4-9(13)6-10(8)14/h2-6H,15H2,1H3/b5-3+ |
InChI Key |
ADGLOGYUJNPLPI-HWKANZROSA-N |
Isomeric SMILES |
CC1=NOC(=C1N)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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